molecular formula C10H8N2O5 B8724036 N-(beta-hydroxyethyl)-3-nitrophthalimide

N-(beta-hydroxyethyl)-3-nitrophthalimide

Cat. No.: B8724036
M. Wt: 236.18 g/mol
InChI Key: YWARSQALHOUZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(beta-hydroxyethyl)-3-nitrophthalimide is a useful research compound. Its molecular formula is C10H8N2O5 and its molecular weight is 236.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

2-(2-hydroxyethyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C10H8N2O5/c13-5-4-11-9(14)6-2-1-3-7(12(16)17)8(6)10(11)15/h1-3,13H,4-5H2

InChI Key

YWARSQALHOUZGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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[N-]=[N+]=Nc1cccc2c1C(=O)N(CCO)C2=O
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Synthesis routes and methods II

Procedure details

N-(β-Hydroxyethyl-3-nitrophthalimide, used in the above example, can be prepared as follows: a mixture of 19.3 g (0.1 mol) of 3-nitrophthalic anhydride, 6.7 g (0.1 mol) of ethanolamine, 50 ml of N,N-dimethylformamide (DMF) and 30 ml of toluene is boiled, the water formed in the course of the reaction being removed azeotropically. The reaction mixture is then evaporated to dryness. The residue is dissolved in 200 ml of methylene chloride and the solution is extracted by shaking with 100 ml of saturated sodium chloride solution. The methylene chloride solution is then dried with anhydrous sodium sulphate and evaporated. 18 g (76% of theory) of N-(β-hydroxyethyl)-3-nitrophthalimide are obtained as an oily residue, which crystallises in a short time; melting point 93° C. IR spectrum (CH2Cl2): 1790 cm-1 and 1730 cm-1 (CO--N--CO); 1550 cm-1 and 1370 cm-1 (CO2).
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β-Hydroxyethyl-3-nitrophthalimide
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6.7 g
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